molecular formula C16H12FN3O2 B2397497 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide CAS No. 955328-28-6

6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

Cat. No.: B2397497
CAS No.: 955328-28-6
M. Wt: 297.289
InChI Key: RREPYVUGQJRDHC-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a fluorinated quinoline derivative characterized by a 6-fluoro substitution on the quinoline core, a hydroxyl group at position 4, and a carboxamide moiety linked to a 6-methylpyridin-2-yl group. The 6-methylpyridin-2-yl group is a recurring pharmacophore in drug design, as seen in anti-androgens (e.g., DIMN) and SARS-CoV-2 Mpro inhibitors .

Properties

IUPAC Name

6-fluoro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-9-3-2-4-14(19-9)20-16(22)12-8-18-13-6-5-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREPYVUGQJRDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reagent-Mediated Amidation

This method employs carbodiimide-based reagents to activate the carboxylic acid for nucleophilic attack by 6-methylpyridin-2-amine.

Procedure:

  • Activation: Combine 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (1 eq), N,N'-diisopropylethylamine (DIPEA, 1.5 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.5 eq) in dimethylformamide (DMF).
  • Coupling: Add 6-methylpyridin-2-amine (1.2 eq) and stir at room temperature for 12–18 hours.
  • Workup: Dilute with water, extract with ethyl acetate, and purify via column chromatography.

Key Data:

Parameter Value Source
Yield 85–92% (analogous compounds)
Purity (NMR) >95%
Reaction Time 12–18 hours

Advantages:

  • High functional group tolerance.
  • Suitable for small-scale laboratory synthesis.

Limitations:

  • Requires purification by chromatography.
  • Scalability hindered by solvent volume and cost of reagents.

Thermal Aminolysis in Non-Polar Solvents

This method, adapted from industrial-scale quinoline-3-carboxamide syntheses, avoids coupling reagents by using a dehydrating agent to drive ester aminolysis.

Procedure:

  • Ester Preparation: Convert 6-fluoro-4-hydroxyquinoline-3-carboxylic acid to its ethyl ester via Fischer esterification.
  • Aminolysis: Reflux the ester (1 eq) with 6-methylpyridin-2-amine (1.5 eq) in n-heptane using a Soxhlet apparatus containing 4 Å molecular sieves (20% w/w).
  • Isolation: Cool the mixture, filter, and wash with cold heptane.

Key Data:

Parameter Value Source
Yield 93–98%
Purity (NMR) >99% (no detectable impurities)
Reaction Time 4 hours

Advantages:

  • High yield and purity without chromatography.
  • Scalable for industrial production.

Limitations:

  • Requires anhydrous conditions and specialized equipment (Soxhlet).
  • Limited to ester precursors.

Comparative Analysis of Methods

Parameter Coupling Reagent Method Thermal Aminolysis Method
Yield 85–92% 93–98%
Purity >95% (after purification) >99% (direct isolation)
Reaction Time 12–18 hours 4 hours
Scalability Moderate High
Cost High (reagents) Low (solvent recovery)

Industrial Production Considerations

The thermal aminolysis method is favored for large-scale manufacturing due to its efficiency and minimal purification needs. Key industrial adaptations include:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
  • Solvent Recycling: n-Heptane is reclaimed via distillation.
  • Automated Crystallization: Ensures consistent particle size and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Dess-Martin periodinane.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Mechanism of Action:

  • The compound may exert its effects by targeting specific molecular pathways involved in cancer progression, such as inhibiting key enzymes or receptors that regulate cell cycle and apoptosis.
  • For instance, quinoline derivatives have been shown to inhibit the activity of protein kinases involved in tumor growth and metastasis .

Case Study:
A study demonstrated that a related quinoline derivative exhibited low nanomolar potency against cancer cell lines, suggesting that structural modifications in compounds like this compound could enhance anticancer efficacy .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that quinoline derivatives possess significant antibacterial and antifungal activities.

Biological Activity:

  • The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to microbial cell death.
  • Studies have reported that certain derivatives exhibit activity against drug-resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Data Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. Research has indicated that quinoline derivatives can inhibit enzymes critical for various biological processes.

Mechanism of Action:

  • The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
  • For example, it has been shown to inhibit translation elongation factor 2 in Plasmodium falciparum, indicating potential use in antimalarial therapies .

Case Study:
In a study focusing on enzyme inhibitors, a derivative of the quinoline family demonstrated effective inhibition of specific kinases involved in cancer signaling pathways, paving the way for further exploration into its therapeutic applications .

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-3-carboxamide Derivatives

  • CETP Inhibition: Quinoline-3-carboxamide derivatives, such as compounds 24 and 26 (Molecules 2012), exhibit potent cholesteryl ester transfer protein (CETP) inhibition (80.1% inhibitory rate) . Unlike the target compound, these analogs lack the 4-hydroxy group and feature varied substituents (e.g., trifluoromethyl, methoxy) at position 3. The 6-fluoro substitution in the target compound may enhance metabolic stability compared to non-fluorinated analogs.
  • CB2 Receptor Modulation: Substitutions at positions 6 and 7 on the quinoline ring significantly alter receptor activity. For example, 6-chloro and 7-chloro derivatives of N3-(1-(3,5-dimethyl)adamantyl)-quinoline-3-carboxamide act as CB2 inverse agonists (49–51% activity), whereas the 8-chloro analog retains agonist properties (187% activity) . The 6-fluoro substitution in the target compound may similarly influence receptor binding but requires empirical validation.

Quinoline-4-carboxamide Derivatives

  • Antimicrobial Activity: Compound 35 (N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide) demonstrates multi-stage antimicrobial activity. Its structure includes a 6-fluoro group and a morpholinopropylamino substituent, which enhance solubility and target engagement compared to the target compound’s 4-hydroxy and 6-methylpyridin-2-yl groups .

Direct Structural Analogs

  • 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide: This compound (ChemDiv ID: 8020-3761) shares the 6-fluoro-4-hydroxyquinoline core with the target but substitutes the 6-methylpyridin-2-yl group with a 4-methylthiazol-2-yl moiety. Such variations highlight the role of heterocyclic substituents in modulating biological activity and physicochemical properties (e.g., solubility, logP) .

Substituent Effects on Activity

Fluorine Substitution

  • Position 6: Fluorine at position 6 is associated with enhanced metabolic stability and receptor binding in multiple quinoline derivatives (e.g., CETP inhibitors and CB2 modulators) .
  • Position 8 : In contrast, 8-fluoro or 8-chloro substitutions (e.g., compound 54 in J. Med. Chem. 2007) retain agonist activity, suggesting positional sensitivity in receptor interactions .

Heterocyclic Moieties

  • 6-Methylpyridin-2-yl : This group is prevalent in anti-androgens (DIMN) and antiviral candidates, where it contributes to π-π stacking interactions with target proteins .
  • Thiazol-2-yl vs. Pyridin-2-yl : Substitution with thiazole (as in ChemDiv 8020-3761) may alter electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 35 (Antimicrobial) CETP Inhibitor 24 ChemDiv 8020-3761
Molecular Weight ~331.3 g/mol ~492.5 g/mol ~450.4 g/mol ~327.3 g/mol
LogP (Predicted) ~2.1 ~3.5 ~3.8 ~1.9
Solubility Moderate Low (lipophilic substituents) Low Moderate (hydroxy group)
Key Substituents 6-F, 4-OH, 6-MePy 6-F, morpholinopropylamino 3-CF3, methoxy 6-F, 4-OH, 4-MeThiazole

Biological Activity

6-Fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15H12FN3O2
  • Molecular Weight : 273.27 g/mol
  • CAS Number : [Insert CAS number if available]

The presence of a fluorine atom, hydroxyl group, and a pyridine moiety in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity as inhibitors of receptor tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression .
  • Antimicrobial Activity : Quinoline derivatives have been noted for their antibacterial and antifungal properties, potentially making this compound effective against various pathogens .

Anticancer Activity

A study evaluating the biological activities of quinoline derivatives found that compounds with similar structures demonstrated significant antiproliferative effects against multiple cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cells. The compound's IC50 values were notably low, indicating potent activity .

Antimicrobial Properties

In vitro studies have shown that quinoline derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, the compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting it could be a candidate for further development in treating bacterial infections .

Case Studies

Study Findings Reference
Study on anticancer activityIdentified significant inhibition of c-Met kinase with an IC50 value of 1.04 nM for related compounds
Antimicrobial evaluationDemonstrated MIC values ranging from 4.69 to 22.9 µM against various bacterial strains
Synthesis and evaluation of quinoline derivativesEstablished structure-activity relationships showing enhanced activity with fluorine substitutions

Q & A

Q. What are the common synthetic routes for 6-fluoro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, starting with substituted quinoline precursors. Key steps include cyclization of intermediates (e.g., substituted anilines with carbonyl derivatives) and functionalization via nucleophilic substitution or coupling reactions. For example, fluoro and hydroxy groups are introduced using fluorinating agents (e.g., Selectfluor) or hydrolysis under controlled pH. Optimization involves tuning temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd/C for coupling reactions). Continuous flow reactors and automated systems improve scalability and reproducibility .

Q. What standard analytical techniques are employed to confirm the structural integrity and purity of this compound?

Characterization relies on:

  • FT-IR : Identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹, hydroxyl at ~3200 cm⁻¹).
  • NMR (¹H/¹³C): Assigns proton environments (e.g., quinoline H-2 at δ 8.5 ppm) and carbon backbone.
  • HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 342.12).
  • HPLC-PDA : Ensures >98% purity by monitoring UV absorption (λ = 254 nm) .

Q. How does the substitution pattern on the quinoline ring influence the compound’s physicochemical properties?

Substituents modulate solubility, stability, and bioactivity:

  • Fluoro groups (6-position): Enhance metabolic stability via reduced CYP450 oxidation.
  • Hydroxy groups (4-position): Improve water solubility through hydrogen bonding but may reduce membrane permeability.
  • 6-Methylpyridinyl side chain : Increases lipophilicity and target binding affinity via π-π stacking .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action in antimicrobial assays?

Combine enzyme inhibition assays (e.g., bacterial DNA gyrase inhibition) with molecular docking to map interactions with active sites (e.g., hydrophobic pockets). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-validate with gene knockout studies in E. coli to identify resistance mechanisms .

Q. How can researchers address contradictory data in biological activity studies involving this compound?

Apply Design of Experiments (DoE) to isolate variables (e.g., cell line variability, assay pH). Use meta-analysis to reconcile discrepancies across studies, focusing on effect size and confidence intervals. Replicate findings under standardized conditions (e.g., CLSI guidelines for MIC assays) .

Q. What methodological approaches are effective in designing derivatives with enhanced target selectivity?

Conduct structure-activity relationship (SAR) studies by systematically modifying substituents:

  • Replace the 6-fluoro group with chloro or trifluoromethyl to alter electron density.
  • Introduce bulky groups at the 3-carboxamide position to sterically block off-target interactions. Validate selectivity via kinase panel screens and computational ADMET profiling .

Q. How can advanced computational modeling be integrated into SAR studies for this quinoline derivative?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Perform molecular dynamics (MD) simulations (50 ns trajectories) to assess protein-ligand complex stability. Pair with machine learning (e.g., Random Forest) to prioritize synthetic targets .

Q. What experimental designs are optimal for studying the compound’s stability under various physiological conditions?

  • Accelerated stability testing : Expose to pH 1–10 buffers (37°C, 72 hrs) and monitor degradation via LC-MS.
  • Forced oxidation : Use H₂O₂ or UV light to identify vulnerable sites (e.g., quinoline ring oxidation).
  • Plasma protein binding assays : Measure unbound fraction using equilibrium dialysis to predict in vivo efficacy .

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